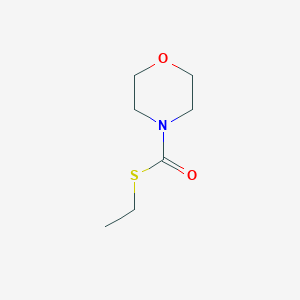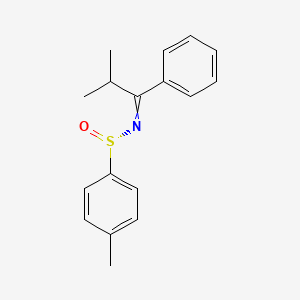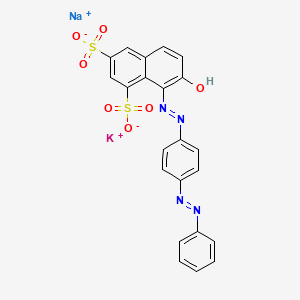![molecular formula C10H15O4P B14473365 Diethyl [2-(furan-2-yl)ethenyl]phosphonate CAS No. 71755-92-5](/img/structure/B14473365.png)
Diethyl [2-(furan-2-yl)ethenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(furan-2-yl)ethenyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring and a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(furan-2-yl)ethenyl]phosphonate typically involves the reaction of furan derivatives with phosphonate reagents. One common method is the Horner-Wadsworth-Emmons reaction, where a furan aldehyde reacts with a phosphonate ester under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(furan-2-yl)ethenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of phosphonate esters with different functional groups.
Aplicaciones Científicas De Investigación
Diethyl [2-(furan-2-yl)ethenyl]phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for enzymes or receptors.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Mecanismo De Acción
The mechanism of action of diethyl [2-(furan-2-yl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The furan ring may also contribute to the binding affinity and specificity of the compound towards its target.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl [2-(thiophen-2-yl)ethenyl]phosphonate: Similar structure but with a thiophene ring instead of a furan ring.
Diethyl [2-(pyridin-2-yl)ethenyl]phosphonate: Contains a pyridine ring, offering different electronic properties.
Diethyl [2-(benzofuran-2-yl)ethenyl]phosphonate: Features a benzofuran ring, providing additional aromaticity.
Uniqueness
Diethyl [2-(furan-2-yl)ethenyl]phosphonate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Propiedades
Número CAS |
71755-92-5 |
|---|---|
Fórmula molecular |
C10H15O4P |
Peso molecular |
230.20 g/mol |
Nombre IUPAC |
2-(2-diethoxyphosphorylethenyl)furan |
InChI |
InChI=1S/C10H15O4P/c1-3-13-15(11,14-4-2)9-7-10-6-5-8-12-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
MIWDBNGXLUHHFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C=CC1=CC=CO1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)

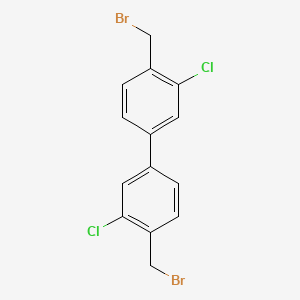
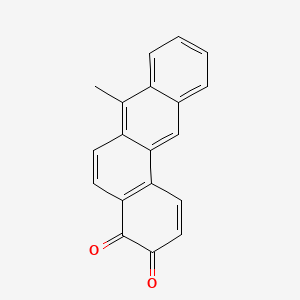
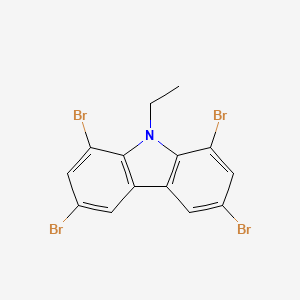
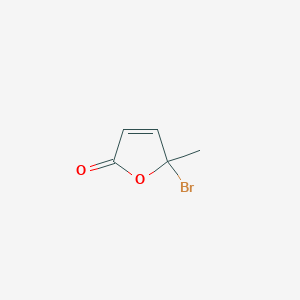

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
